

A Comparative Guide to the Structural Validation of Novel Cycloocta[c]pyridazine Derivatives

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For Researchers, Scientists, and Drug Development Professionals

The rigorous structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For complex heterocyclic systems such as

Cycloocta[c]pyridazine derivatives, a multi-faceted analytical approach is imperative to unambiguously confirm their molecular architecture. This guide provides a comparative overview of key analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography—supported by experimental data and detailed protocols to aid researchers in this critical validation process.

Data Presentation: A Comparative Analysis of Spectroscopic and Crystallographic Techniques

The selection of appropriate analytical methods is crucial for the unequivocal structure determination of novel compounds. Below is a summary of the typical data obtained from each technique for the validation of pyridazine-based heterocyclic systems. While specific data for novel **Cycloocta[c]pyridazine** derivatives are proprietary or not yet publicly available, the following tables present representative data from closely related fused pyridazine derivatives to illustrate the expected outcomes.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is an unparalleled tool for determining the connectivity and chemical environment of atoms within a molecule. For complex structures like **Cycloocta[c]pyridazines**,



2D NMR techniques are often essential for complete assignment.

Technique	Information Provided	Representative Data (Fused Pyridazine Derivatives)
¹ H NMR	Number and chemical environment of protons.	δ 9.2-7.5 ppm (aromatic protons), δ 4.5-2.0 ppm (aliphatic protons on the cyclooctyl ring)[1][2][3][4][5][6]
¹³ C NMR	Number and chemical environment of carbon atoms.	δ 160-120 ppm (aromatic carbons), δ 40-20 ppm (aliphatic carbons)[1][2][3][5]
COSY	Correlation between coupled protons.	Cross-peaks indicating neighboring protons in the cyclooctyl and pyridazine rings.
HSQC	Correlation between protons and their directly attached carbons.	Cross-peaks linking specific proton signals to their corresponding carbon signals.
НМВС	Correlation between protons and carbons over 2-3 bonds.	Key for establishing connectivity between different parts of the molecule, such as the fusion points of the rings.

Table 2: Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can offer structural clues.



Technique	Information Provided	Representative Data (Fused Pyridazine Derivatives)
High-Resolution MS (HRMS)	Exact mass and elemental formula.	m/z corresponding to the calculated exact mass of the Cycloocta[c]pyridazine derivative, confirming the molecular formula.[7]
Electron Ionization (EI)	Fragmentation pattern.	Characteristic fragments resulting from the cleavage of the cyclooctyl ring and the pyridazine core.[8][9][10]
Electrospray Ionization (ESI)	Molecular ion peak ([M+H]+ or [M-H] ⁻).	Predominantly shows the protonated or deprotonated molecular ion, confirming the molecular weight.[1]

Table 3: X-ray Crystallography Data

Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and stereochemistry.



Parameter	Information Provided	Representative Data (Fused Pyridazine Derivatives)
Crystal System & Space Group	Symmetry of the crystal lattice.	e.g., Monoclinic, P21/c[11][12] [13]
Unit Cell Dimensions	Size and shape of the unit cell.	a, b, c (Å) and α , β , γ (°) that define the unit cell.[11][12][13]
Bond Lengths & Angles	Precise measurement of atomic distances and angles.	Provides definitive proof of the molecular structure and connectivity.[11][12][13]
Torsion Angles	Conformation of the molecule in the solid state.	Defines the 3D shape, particularly of the flexible cyclooctyl ring.

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality, reproducible data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of a novel **Cycloocta[c]pyridazine** derivative.

Materials:

- NMR spectrometer (e.g., Bruker, Jeol)
- NMR tubes
- Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
- Novel Cycloocta[c]pyridazine derivative (5-10 mg)
- Internal standard (e.g., Tetramethylsilane TMS)



Procedure:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified
 Cycloocta[c]pyridazine derivative in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the compound is fully dissolved.
- Instrument Setup:
 - Insert the NMR tube into the spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve homogeneity.
 - Tune and match the probe for the desired nuclei (¹H and ¹³C).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional ¹H NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s, 16-64 scans.
 - Process the data using Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled ¹³C NMR spectrum.
 - Typical parameters: pulse angle 30-45°, acquisition time 1-2 s, relaxation delay 2-5 s, 1024 or more scans.
 - Process the data similarly to the ¹H spectrum.
- 2D NMR Acquisition (if necessary):



- Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.
- Optimize parameters according to the instrument's user manual.

Mass Spectrometry (MS)

Objective: To determine the molecular weight, elemental formula, and fragmentation pattern of a novel **Cycloocta[c]pyridazine** derivative.

Materials:

- Mass spectrometer (e.g., LC-MS, GC-MS)
- Appropriate solvent (e.g., methanol, acetonitrile)
- Novel Cycloocta[c]pyridazine derivative (approx. 1 mg/mL stock solution)
- Vials for sample introduction[14]

Procedure:

- Sample Preparation: Prepare a dilute solution of the compound (typically 1-10 μg/mL) in a suitable volatile solvent.[14]
- Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.
- Method Development:
 - Choose the appropriate ionization technique (e.g., ESI for LC-MS, EI for GC-MS).
 - Optimize ionization source parameters (e.g., capillary voltage, gas flow rates, temperature).
- Data Acquisition:
 - o Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a relevant m/z range.



- For fragmentation studies (MS/MS), select the parent ion and acquire the product ion spectrum.
- Data Analysis:
 - Identify the molecular ion peak.
 - For HRMS data, use the accurate mass to determine the elemental composition.
 - Analyze the fragmentation pattern to deduce structural motifs.[15][16]

X-ray Crystallography

Objective: To obtain a single crystal of the novel **Cycloocta[c]pyridazine** derivative and determine its three-dimensional structure.

Materials:

- Novel **Cycloocta[c]pyridazine** derivative (highly purified)
- A selection of high-purity solvents
- · Small vials or tubes
- Microscope

Procedure:

- Crystal Growth:
 - Slow Evaporation: Dissolve the compound in a solvent in which it is moderately soluble.
 Cover the container with a perforated lid and allow the solvent to evaporate slowly over several days to weeks.[17]
 - Solvent Diffusion: Create a layered system with a solution of the compound in one solvent and a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion of the anti-solvent will induce crystallization.[17][18]

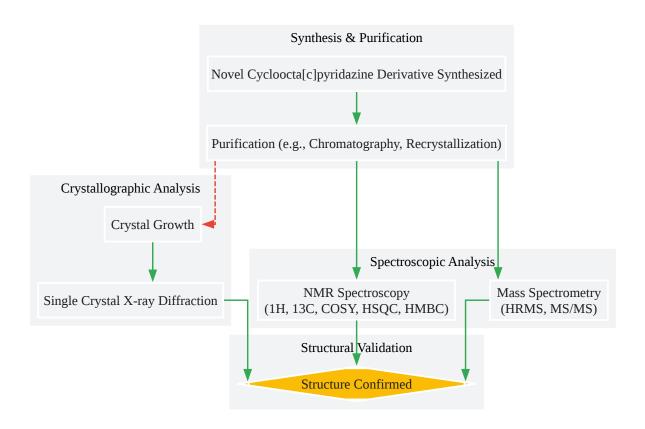


- Cooling: Prepare a saturated solution of the compound at an elevated temperature and allow it to cool slowly to room temperature or below.[18][19]
- Crystal Selection and Mounting:
 - Under a microscope, select a single, well-formed crystal with sharp edges.
 - Mount the crystal on a suitable holder (e.g., a cryoloop).
- Data Collection:
 - Mount the crystal on the goniometer of the X-ray diffractometer.
 - Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations.
 - Collect a series of diffraction images by rotating the crystal in the X-ray beam.
- Structure Solution and Refinement:
 - Process the diffraction data to obtain a set of structure factors.
 - Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule.
 - Refine the structural model against the experimental data to obtain the final, accurate structure.

Mandatory Visualizations Experimental Workflow for Structural Validation

The following diagram illustrates a typical workflow for the comprehensive structural validation of a novel **Cycloocta[c]pyridazine** derivative.





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Caption: Workflow for the structural validation of novel derivatives.

Logical Relationship in Drug Development

This diagram illustrates the critical role of structural validation in the broader context of drug development.





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Caption: Role of structural validation in the drug development pipeline.

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